molecular formula C11H8ClN5O B2458413 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol CAS No. 477712-95-1

1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

Cat. No. B2458413
CAS RN: 477712-95-1
M. Wt: 261.67
InChI Key: SKZSGQYJIIOKJZ-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol” is a derivative of 1H-1,2,4-triazole . It has been studied for its potential as a Strigolactone (SL) biosynthesis inhibitor . SL biosynthesis inhibitors have shown impressive activity in increasing shoot branching and inhibiting seed germination of the root parasitic plants Striga spp. and Orobanche spp .


Synthesis Analysis

The synthesis of this compound involves a backbone modification strategy of the lead compound TIS108 . A series of 1H-1,2,4-triazole derivatives were designed using empirical modifications for the purpose of discovering novel SL biosynthesis inhibitors with excellent branching-promotive activity .


Molecular Structure Analysis

The molecular structure of this compound is derived from the 1H-1,2,4-triazole ring, which is a common scaffold in many active pharmaceutical compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27 . Then, the core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) .

Mechanism of Action

The compound acts as a Strigolactone (SL) biosynthesis inhibitor . SLs are carotenoid-derived plant hormones that exhibit widespread biological activities including suppressing shoot branching, enhancing rhizosphere signal communication, accelerating leaf senescence, regulating root architecture, and more .

Future Directions

The compound shows promising activity as a Strigolactone (SL) biosynthesis inhibitor . Future research could focus on further optimizing the structure of this compound to enhance its activity, as well as exploring its potential applications in agriculture and other fields.

properties

IUPAC Name

2-(4-chlorophenyl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-8-1-3-9(4-2-8)17-11(18)10(5-14-17)16-7-13-6-15-16/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLNYAGFPNOXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CN2)N3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

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